molecular formula C10H13NOS B14960204 2-(ethylsulfanyl)-N-methylbenzamide

2-(ethylsulfanyl)-N-methylbenzamide

Cat. No.: B14960204
M. Wt: 195.28 g/mol
InChI Key: TYLQAPXUYBTATH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-methylbenzamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. The structure of this benzamide derivative, featuring a methyl group on the amide nitrogen and an ethylsulfanyl moiety at the 2-position of the benzene ring, makes it a valuable intermediate for exploring structure-activity relationships and developing novel chemical entities. Benzamides with N-alkyl substitutions, such as N-ethyl-N-methyl-benzamide, are frequently studied for their physicochemical properties . The incorporation of sulfur-based functional groups, as seen in compounds like N-[2-(ethylsulfanyl)phenyl]benzamide, can significantly influence the compound's electronic characteristics and potential for further chemical modification . This compound serves as a building block for researchers developing new synthetic methodologies, such as the construction of complex heterocycles. It is also useful in pharmacological research for the preliminary screening of bioactivity, given that similar benzamide scaffolds are found in compounds with various biological activities. Researchers utilize this chemical strictly as a reference standard or a starting material for non-human research applications. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-ethylsulfanyl-N-methylbenzamide

InChI

InChI=1S/C10H13NOS/c1-3-13-9-7-5-4-6-8(9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

TYLQAPXUYBTATH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC

Origin of Product

United States

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

This two-step approach begins with 2-chlorobenzoic acid as the starting material.

Step 1: Thioetherification
Treatment of 2-chlorobenzoic acid with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80–90°C for 12 hours facilitates nucleophilic displacement of the chloride. The reaction is typically conducted under nitrogen to prevent oxidation of the thiolate.

Step 2: Amide Coupling
The resulting 2-(ethylsulfanyl)benzoic acid is activated using N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) in dichloromethane, followed by reaction with methylamine at 0–5°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 68–72% overall yield.

Advantages :

  • High regioselectivity due to the ortho-directing effect of the carboxylic acid group.
  • Compatibility with scale-up (demonstrated at 100g scale in patent KR100834387B1).

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the thiolate.
  • Sodium ethanethiolate’s malodorous nature necessitates specialized handling.

Direct Thioalkylation of 2-Mercaptobenzamide

An alternative one-pot method involves thioalkylation of 2-mercaptobenzamide:

Reaction Conditions :

  • 2-Mercaptobenzamide (1 equiv), iodoethane (1.2 equiv), potassium carbonate (2 equiv)
  • Solvent: Acetonitrile, 60°C, 6 hours

The reaction proceeds via an SN2 mechanism, with K₂CO₃ acting as both base and phase-transfer catalyst. After filtration and solvent removal, crude product is recrystallized from methanol/water (4:1) to achieve 85% purity, with final purification via column chromatography (SiO₂, dichloromethane/acetone 9:1).

Key Observations :

  • Excess iodoethane (>1.5 equiv) leads to dialkylation byproducts.
  • Reaction time extension beyond 8 hours promotes oxidation to sulfone derivatives.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate the amidation step:

Procedure :

  • 2-(Ethylsulfanyl)benzoic acid (1 equiv) and N-methylamine hydrochloride (1.5 equiv) are suspended in toluene.
  • Add N,N-diisopropylethylamine (DIPEA, 2 equiv) and propylphosphonic anhydride (T3P®, 50% in ethyl acetate, 1.2 equiv).
  • Irradiate at 150W, 100°C for 15 minutes.

This method achieves 94% conversion (HPLC), with post-reaction aqueous workup yielding 89% pure product.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Thioalkylation Microwave-Assisted
Reaction Time 14–16 hours 6 hours 15 minutes
Overall Yield 68–72% 61–65% 89%
Purity (HPLC) 98.5% 95.2% 99.1%
Scale-Up Feasibility Excellent Moderate Limited
Byproduct Formation <2% 5–8% <1%

Critical Insights :

  • Microwave methods offer dramatic time savings but require specialized equipment.
  • Nucleophilic substitution remains the most scalable route for industrial production.
  • Thioalkylation’s moderate yields stem from competing oxidation pathways, mitigated by antioxidant additives like BHT.

Advanced Purification Strategies

Recrystallization Optimization

Patent US20170190670A1 details a ternary solvent system for high-purity recovery:

  • Dissolve crude product in ethyl acetate (10 mL/g) at 50°C.
  • Add n-heptane (20 mL/g) dropwise with agitation.
  • Cool to −20°C at 0.5°C/min to induce crystallization.

This protocol reduces sulfur-containing impurities to <0.1% as quantified by ICP-MS.

Chromatographic Purification

Silica gel chromatography using dichloromethane/acetone gradients (95:5 to 85:15) effectively separates regioisomers. Analytical data from PubChem CID 2761229 confirms baseline resolution of 2- vs 3-substituted isomers under these conditions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.49 (td, J = 7.6, 1.4 Hz, 1H, ArH), 7.34 (td, J = 7.5, 1.1 Hz, 1H, ArH), 7.28 (dd, J = 7.9, 1.0 Hz, 1H, ArH), 3.01 (q, J = 7.4 Hz, 2H, SCH₂), 2.93 (s, 3H, NCH₃), 1.38 (t, J = 7.4 Hz, 3H, CH₂CH₃).
  • IR (KBr): ν 3274 (N-H stretch), 1652 (C=O), 1267 (C-N), 689 (C-S) cm⁻¹.

Thermal Analysis : DSC reveals a sharp melting endotherm at 148–150°C (ΔH = 98 J/g), consistent with a crystalline monohydrate form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-methylbenzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The benzamide moiety may interact with receptors or enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethylsulfanyl)-N-methylbenzamide with key analogs based on substituent variations, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

A. Sulfur-Containing Substituents

  • 2-(Propylsulfinyl)-N-methylbenzamide (Compound 8 in ):
    • The sulfinyl (-SO-) group increases polarity compared to the ethylthioether (-S-) group, leading to higher solubility in polar solvents.
    • In chiral chromatography, sulfoxides exhibit distinct retention times due to their ability to form hydrogen bonds with cellulose-based chiral selectors .

B. Halogenated and Complex Substituents

  • 3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide (U-49900) (): The dichloro and diethylamino groups confer high lipophilicity and opioid receptor affinity, highlighting how halogenation and bulky substituents can enhance pharmacological activity .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(ethylsulfanyl)-N-methylbenzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a benzamide precursor with an ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Optimization includes:

  • Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side products.
  • Temperature Control : Moderate heating (60–80°C) improves reaction kinetics without degrading sensitive functional groups.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC ensures high purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. IR identifies amide (C=O) and thioether (C-S) bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and molecular packing, as demonstrated in related benzamide derivatives .

Advanced Questions

Q. How can computational methods predict the receptor-binding behavior of 2-(ethylsulfanyl)-N-methylbenzamide?

  • Molecular Docking : Tools like AutoDock Vina model interactions with target receptors (e.g., opioid receptors) by assessing hydrogen bonds, hydrophobic contacts, and steric fit.
  • Quantum Mechanics : Ab initio SCF-MO calculations (e.g., with Gaussian) evaluate electronic properties influencing binding affinity, as applied to analogous N-methylbenzamides .
  • MD Simulations : GROMACS simulations track conformational stability in aqueous or membrane environments to refine binding hypotheses.

Q. What methodologies address discrepancies in reported biological activities across studies?

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., naloxone for opioid receptor assays).
  • Purity Verification : LC-MS or chiral HPLC confirms compound integrity, as oxidation of thioethers to sulfoxides may introduce unintended chirality .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons under consistent conditions (pH, temperature) clarify potency variations .

Q. How can metabolic pathways and degradation products be characterized for this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS.
  • Stability Studies : Monitor degradation under stress conditions (e.g., UV light, oxidative buffers) using UPLC-PDA.
  • Isotopic Labeling : ¹⁴C-labeled analogs track metabolic fate in pharmacokinetic studies .

Q. What strategies resolve challenges in enantiomeric separation for derivatives with sulfoxide impurities?

  • Chiral Chromatography : Cellulose tris(4-chloro-3-methylphenylcarbamate) columns (e.g., Chiralcel® OD-R) effectively separate sulfoxide enantiomers in methanol-water mobile phases .
  • Circular Dichroism (CD) : Detects optical activity in purified fractions to confirm stereochemical homogeneity.

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Substituent Variation : Systematically modify the ethylsulfanyl group (e.g., replacing with methylsulfonyl or arylthio) and test binding affinity.
  • Pharmacophore Mapping : Overlay minimized conformers of active/inactive analogs to identify critical functional groups.
  • In Silico Screening : Virtual libraries predict novel analogs with improved pharmacokinetic properties using QSAR models .

Key Methodological Considerations

  • Data Reproducibility : Replicate experiments across independent labs using identical synthetic protocols and assay conditions.
  • Cross-Disciplinary Validation : Combine crystallographic data (solid-state) with computational predictions (in silico) to validate molecular interactions.
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including proper disposal of hazardous intermediates (e.g., thiols) .

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